molecular formula C6H7N5O2 B13993174 9-amino-8-methyl-3H-purine-2,6-dione CAS No. 92659-19-3

9-amino-8-methyl-3H-purine-2,6-dione

Cat. No.: B13993174
CAS No.: 92659-19-3
M. Wt: 181.15 g/mol
InChI Key: ZMKQWLNHOOBABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-amino-8-methyl-3H-purine-2,6-dione is a synthetic purine derivative based on the foundational xanthine (purine-2,6-dione) structure, a core scaffold found in numerous biologically significant compounds . This compound is characterized by an amino group at the 9-position and a methyl group at the 8-position, modifications that are strategically significant in medicinal chemistry for modulating a molecule's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers will find value in this chemical for developing novel bioactive molecules, particularly within the fields of neuroscience and metabolic disease. The structural framework of purine-2,6-diones is well-established in scientific literature. Natural methylxanthines like caffeine and theophylline are known to function as acetylcholinesterase (AChE) inhibitors and adenosine receptor antagonists, which are important mechanisms for investigating neurodegenerative conditions such as Alzheimer's disease . Furthermore, synthetic 3-methyl-1H-purine-2,6-dione derivatives have been designed and evaluated as potent anti-obesity agents with demonstrated efficacy in reducing triglyceride synthesis in adipocytes and improving clinical symptoms of obesity in vivo, highlighting the therapeutic potential of this chemical class in treating metabolic disorders . The specific substitution pattern on this compound makes it a promising building block for constructing more complex molecules or for use as a standard in analytical studies. It is supplied as a high-purity solid, suitable for a wide range of in vitro assays and chemical synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

92659-19-3

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

9-amino-8-methyl-3H-purine-2,6-dione

InChI

InChI=1S/C6H7N5O2/c1-2-8-3-4(11(2)7)9-6(13)10-5(3)12/h7H2,1H3,(H2,9,10,12,13)

InChI Key

ZMKQWLNHOOBABV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1N)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 9-amino-8-methyl-3H-purine-2,6-dione

General Synthetic Strategies for Purine-2,6-diones

Purine-2,6-dione derivatives, including 9-amino-8-methyl variants, are commonly synthesized via:

Recent literature highlights the use of diaminomaleonitrile as a key intermediate, reacting with isocyanates and aldehydes to form purine cores with specific substitution patterns.

Specific Synthetic Routes

Two-Step Synthesis via Diaminomaleonitrile and Isocyanates
  • Step 1: Reaction of 2,3-diaminomaleonitrile (DAMN) with an appropriate isocyanate to form ureic intermediates.
  • Step 2: Cyclization and substitution by reaction with aldehydes in the presence of triethylamine (TEA) and catalytic iodine (I2) to form the purine-2,6-dione core with desired substituents, including the 8-methyl group.

This method allows for the introduction of amino groups at N9 by selecting appropriate amine-containing reagents or post-cyclization functionalization.

Alkylation and Amination of Purine Precursors
  • Starting from a purine-2,6-dione scaffold, selective methylation at the 8-position can be achieved using methyl halides (e.g., methyl iodide) under basic conditions (e.g., potassium carbonate in DMF).
  • Amination at the 9-position is typically accomplished by nucleophilic substitution on halogenated purine intermediates or direct amination reactions using ammonia or amine sources.
Halogenation Followed by Nucleophilic Substitution
  • Halogenated purine derivatives (e.g., 8-bromo-3-methylpurine-2,6-dione) can serve as intermediates. The bromine at C8 acts as a leaving group for nucleophilic substitution with amines to introduce the amino group at N9 or adjacent positions.
  • Controlled bromination of 3-methylxanthine with brominating agents such as N-bromosuccinimide (NBS) in acetic acid or chloroform is a common preparative step.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Ureic intermediate formation DAMN + isocyanate, room temp, TEA catalyst 60–80 High regioselectivity with controlled pH
2 Cyclization + aldehyde addition Aldehyde, TEA, catalytic I2, reflux 50–75 Enables substitution at C8 (methyl group)
3 Bromination NBS or Br2, acetic acid, 0–25°C 55–70 Selective 8-bromination of methylxanthine
4 Amination (nucleophilic substitution) Ammonia or amine, polar aprotic solvent, 25–60°C 50–65 Amino group introduction at N9

Mechanistic Insights and Optimization

  • Nucleophilic Aromatic Substitution (SNAr): The halogen at C8 (e.g., bromine) is displaced by nucleophilic amines under mild basic conditions, facilitated by the electron-withdrawing keto groups at C2 and C6.
  • Cyclization Reactions: The formation of the purine ring involves intramolecular cyclization of urea intermediates with diamino-substituted precursors, often catalyzed by iodine or acid/base catalysts.
  • Regioselectivity Control: Protecting groups or selective reaction conditions (temperature, solvent polarity) are employed to favor methylation at C8 and amination at N9 without side reactions.

Analytical Characterization of the Prepared Compound

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Reference
DAMN + Isocyanate + Aldehyde 2,3-Diaminomaleonitrile, Isocyanate, Aldehyde, TEA, I2 Modular, allows diverse substitutions Multi-step, moderate yields
Bromination of 3-methylxanthine NBS or Br2, Acetic acid Selective bromination at C8 Requires careful temperature control
Nucleophilic substitution Amines, polar aprotic solvents Direct amino group introduction Possible side reactions if uncontrolled
Alkylation with methyl halides Methyl iodide, K2CO3, DMF Efficient methylation at C8 Need for base-sensitive conditions

Chemical Reactions Analysis

Types of Reactions

9-amino-8-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group at the 9th position can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms of the original compound. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

9-amino-8-methyl-3H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 9-amino-8-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes involved in nucleic acid metabolism. The compound may also interact with receptors or other proteins, influencing cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The purine-2,6-dione scaffold is a versatile pharmacophore, with substituents at positions 7, 8, and 9 critically modulating biological activity. Below is a comparative analysis of 9-amino-8-methyl-3H-purine-2,6-dione and structurally related compounds:

Structural and Functional Analogues

Compound Name Position 8 Substituent Position 9 Substituent Key Biological Activity (IC₅₀) Target/Indication References
This compound Methyl Amino Not reported Hypothetical antiviral -
7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione Mercapto, Ethyl Methyl 32.9 ± 1.0 μM (helicase) SARS-CoV-2 inhibition
Benzoacridine-5,6-dione derivatives N/A N/A 5.4–47.99 μM Anti-breast cancer (MCF-7)
8-(4-Methoxyphenyl)-1,9-dimethyl-3H-purine-2,6-dione 4-Methoxyphenyl Methyl Not reported Unknown
8-Alkoxy-1,3-dimethyl-7-(4-phenylpiperazinyl)-purine-2,6-dione Alkoxy Methyl 5-HT1A receptor binding CNS modulation

Key Observations

Substituent Effects on Antiviral Activity: The 8-mercapto and ethyl groups in 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione confer moderate inhibitory activity against SARS-CoV-2 helicase (IC₅₀ = 32.9 μM) .

Anticancer Activity: Benzoacridine-5,6-dione derivatives (non-purine diones) exhibit potent anti-breast cancer activity (IC₅₀ = 5.4–47.99 μM) via mechanisms involving quinone redox cycling and DNA intercalation . While purine-2,6-diones lack the extended aromatic system of benzoacridines, the electron-deficient dione moiety in both classes may facilitate interactions with cellular targets like topoisomerases.

Synthetic Flexibility: Substitutions at position 7 (e.g., piperazinyl groups in ) or position 8 (e.g., alkoxy, mercapto) demonstrate the scaffold’s adaptability for diverse therapeutic applications . The 9-amino group in the target compound could enable conjugation with targeting moieties or improve pharmacokinetic properties.

The amino group at position 9 may improve aqueous solubility, a critical factor for bioavailability.

Mechanistic Insights

  • Antiviral Potential: Purine-2,6-diones with 8-mercapto/alkyl groups inhibit viral helicases by competing with ATP hydrolysis, as seen in SARS-CoV-2 nsp13 inhibition . The target compound’s amino group could mimic ATP’s adenine moiety, enhancing binding affinity.
  • Anticancer Activity: Benzoacridine-5,6-diones generate reactive oxygen species (ROS) via quinone redox cycling, inducing apoptosis . While purine-2,6-diones lack quinone functionality, their dione groups may still participate in redox reactions or chelate metal ions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.